nAChR Antagonist Potency: 4-(4-Chlorophenoxy)piperidine vs. α3β4-Selective Comparator
4-(4-Chlorophenoxy)piperidine exhibits single-digit nanomolar antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), a key target implicated in nicotine addiction and withdrawal. It is >6-fold more potent at this receptor subtype compared to the related α4β2 nAChR [1].
| Evidence Dimension | Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4 nAChR) |
| Comparator Or Baseline | 12.0 nM (α4β2 nAChR) |
| Quantified Difference | ~6.7-fold greater potency at α3β4 vs. α4β2 |
| Conditions | Human SH-SY5Y cells expressing α3β4 or α4β2 nAChR; inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
This selective potency profile is crucial for researchers developing α3β4-selective nAChR antagonists to probe the role of this specific receptor subtype in nicotine dependence without confounding effects on α4β2 receptors.
- [1] EcoDrugPlus. 4-(4-Chlorophenoxy)piperidine compound summary. University of Helsinki. Accessed 2026. View Source
